molecular formula C12H10ClN B1297647 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline CAS No. 40528-00-5

9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline

Cat. No. B1297647
CAS RN: 40528-00-5
M. Wt: 203.67 g/mol
InChI Key: GSUKEUPKOXDHCG-UHFFFAOYSA-N
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Description

“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is a chemical compound with the molecular formula C12H10ClN . It is used for research purposes .


Synthesis Analysis

The synthesis of “this compound” involves a cyclization procedure. A mixture of o-aminobenzoic acid and cyclopentanone is carefully added to POCl3 at an ice bath. The mixture is then heated under reflux for 4 hours, cooled at room temperature, and concentrated to give a slurry .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a cyclopenta[b]quinoline core with a chlorine atom at the 9-position .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not well-documented in the literature. More research is needed to understand its reactivity and potential applications .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 203.67 g/mol . It is stored at -20°C . The compound has high GI absorption, is BBB permeant, and is a substrate of P-gp and CYP1A2 .

Scientific Research Applications

Synthesis of Metabolites

  • Synthesis of Dihydroxylated Metabolites: The synthesis of dihydroxylated metabolites of 9-amino-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinoline monohydrochloride monohydrate (NIK-247), a drug for dementia, has been achieved. This synthesis was important for determining their chemical structures, showcasing the compound's relevance in pharmaceutical chemistry (Komatsu et al., 1996).

Quinoline Derivatives Synthesis

  • Innovative Synthesis Approaches: Studies have developed methods for the synthesis of cyclopenta[b]quinolines and cyclohexa[b]quinolines, highlighting the compound's significance in the field of synthetic organic chemistry (Zhao et al., 2016).

Pharmacological Research

  • Investigating Antitumoral Properties: Research on 9-anilinothiazolo[5,4-b]quinoline derivatives has shown potential antitumoral activities, indicating the compound's role in cancer research and drug development (Rodríguez-Loaiza et al., 2004).

Neurotropic Activity

  • Synthesis and Neurotropic Activity Study: A series of 5-dialkylaminoacetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolines were synthesized and their effects on neurotropic activity were examined, contributing to neuropharmacology (Krainova et al., 2009).

Alzheimer’s Disease Treatment

  • Potential Alzheimer’s Disease Treatment: Research into cyclopentaquinoline derivatives as modifications of the tetrahydroacridine structure has indicated their potential as multifunctional agents for treating Alzheimer’s disease, showing the compound's relevance in neurodegenerative disease research (Czarnecka et al., 2019).

Mechanism of Action

The mechanism of action of “9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is not well-understood. It is used for research purposes, and further studies are needed to elucidate its biological activity .

Safety and Hazards

“9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline” is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Irrit. 2 according to the GHS classification . It is recommended to handle it with care, following the safety guidelines provided in the MSDS .

properties

IUPAC Name

9-chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-12-8-4-1-2-6-10(8)14-11-7-3-5-9(11)12/h1-2,4,6H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSUKEUPKOXDHCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30344565
Record name 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666024
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

40528-00-5
Record name 9-Chloro-2,3-dihydro-1H-cyclopenta[b]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30344565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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